molecular formula C18H21ClFNO3 B12278035 4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride

4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride

Cat. No.: B12278035
M. Wt: 353.8 g/mol
InChI Key: GIPUDSSHAJOHQK-UHFFFAOYSA-N
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Description

4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride is a chemical compound with the molecular formula C18H20FNO3·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride involves its interaction with specific molecular targets. In the context of its use as an analytical impurity, it may mimic the behavior of paroxetine hydrochloride analogs, which act as selective serotonin reuptake inhibitors (SSRIs). These compounds inhibit the reuptake of serotonin in the brain, leading to increased levels of serotonin and improved mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride is unique due to its specific chemical structure, which includes a fluorophenyl group and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for research and development in the pharmaceutical industry .

Properties

Molecular Formula

C18H21ClFNO3

Molecular Weight

353.8 g/mol

IUPAC Name

4-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H

InChI Key

GIPUDSSHAJOHQK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl

Origin of Product

United States

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